N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide
Description
This compound is an ethanediamide derivative featuring a 1-methyl-1H-indol-3-yl group and a 2-methoxyphenyl substituent. The methoxy group in the ortho position may influence electronic and steric properties, impacting solubility and target binding.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-25(2)19(16-14-26(3)18-11-7-5-9-15(16)18)13-23-21(27)22(28)24-17-10-6-8-12-20(17)29-4/h5-12,14,19H,13H2,1-4H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIWEUJLRMNHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3OC)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide typically involves multiple steps. One common method is the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often include the use of catalysts such as palladium acetate (Pd(OAc)2) and bases like potassium carbonate (K2CO3) in solvents such as N-methyl-2-pyrrolidone (NMP) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various hydrogenated indole derivatives .
Scientific Research Applications
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Key Observations :
- Halogen vs.
- Trifluoromethyl Substituents : Compounds with trifluoromethyl groups () show enhanced metabolic stability due to the electron-withdrawing nature of CF3, but steric effects may alter binding kinetics .
- Linker Flexibility : The target’s rigid ethanediamide linker contrasts with Osimertinib’s flexible acrylamide group, which is critical for covalent binding to kinase active sites .
2.3 Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (~437 Da) is smaller than ’s acrylamide derivative (553.67 Da), suggesting better oral bioavailability .
- Solubility : The 2-methoxyphenyl group may improve aqueous solubility compared to halogenated or trifluoromethyl analogs, though this requires experimental validation.
- Metabolic Stability: Dimethylaminoethyl groups (common in all analogs) are prone to N-demethylation, but steric shielding from the indolyl or aryl substituents could reduce metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
